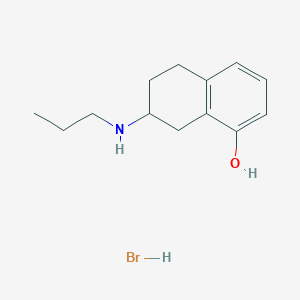
7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a propylamino group attached to a tetrahydronaphthalenol backbone. The hydrobromide salt form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with a suitable naphthalene derivative.
Amine Introduction: The propylamino group is introduced through a nucleophilic substitution reaction, often using propylamine as the nucleophile.
Reduction: The naphthalene ring is partially reduced to form the tetrahydronaphthalenol structure.
Salt Formation: The final step involves the formation of the hydrobromide salt by reacting the free base with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization and chromatography to achieve high purity.
Analyse Chemischer Reaktionen
Types of Reactions
7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Further reduction can lead to fully saturated naphthalene derivatives.
Substitution: The propylamino group can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including alkyl halides and acyl chlorides.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Fully saturated naphthalene derivatives.
Substitution Products: Various substituted naphthalenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, particularly in neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to neurotransmission, potentially affecting neurological functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-2-ol: A positional isomer with similar properties but different biological activity.
8-Amino-7-ethyltheophylline: Another compound with a similar structure but different functional groups.
Uniqueness
7-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its hydrobromide salt form enhances its solubility and stability, making it particularly useful in various applications.
Eigenschaften
CAS-Nummer |
81185-33-3 |
|---|---|
Molekularformel |
C13H20BrNO |
Molekulargewicht |
286.21 g/mol |
IUPAC-Name |
7-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol;hydrobromide |
InChI |
InChI=1S/C13H19NO.BrH/c1-2-8-14-11-7-6-10-4-3-5-13(15)12(10)9-11;/h3-5,11,14-15H,2,6-9H2,1H3;1H |
InChI-Schlüssel |
NMDKIVHZKLVPLQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC1CCC2=C(C1)C(=CC=C2)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


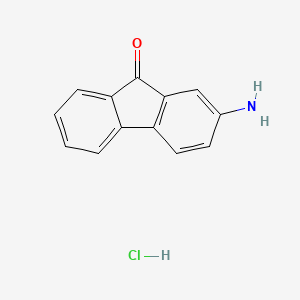
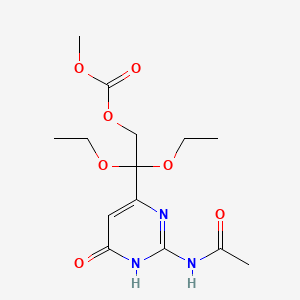
![2-[4-(Dihexylamino)-2-hydroxybenzoyl]benzoic acid](/img/structure/B14419529.png)
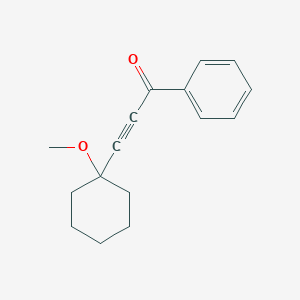
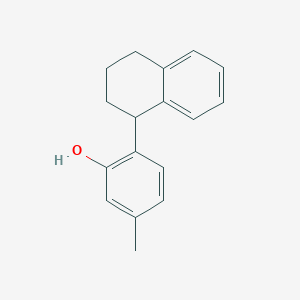
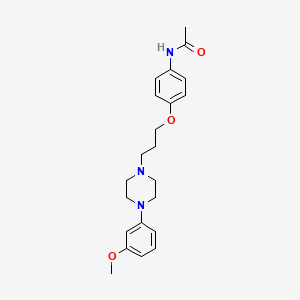
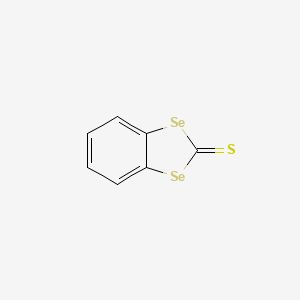

![1-{[4-(Benzyloxy)phenoxy]methyl}-1H-1,2,3-triazole](/img/structure/B14419548.png)
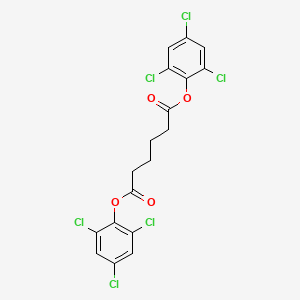
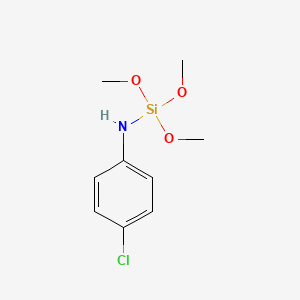
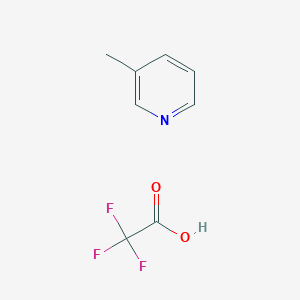

![4-Ethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14419586.png)
